2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime
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Description
Scientific Research Applications
Molecular Rearrangements
One study explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, demonstrating the interconvertibility of structural isomers in the presence of specific substituents. This study highlights the potential of using similar compounds for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, indicating a pathway for chemical transformations involving 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime (L'abbé et al., 1990).
Fluorescent Molecular Probes
Another research area involves the synthesis and application of fluorescent solvatochromic dyes. These dyes, which include structural elements similar to 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime, exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Solvatochromic Properties
The solvatochromic properties of compounds structurally related to 2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime have been investigated for their potential in creating sensitive probes that can study various biological events and processes. The electron transfer system within these molecules allows for significant fluorescence changes based on the solvent polarity, suggesting their use in probing the physicochemical environment around the molecules in biological systems (Diwu et al., 1997).
properties
IUPAC Name |
(E,3E)-2-(4-chlorophenyl)sulfonyl-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-15(2)9-12(8-14-18-3)19(16,17)11-6-4-10(13)5-7-11/h4-9H,1-3H3/b12-9+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNMKHOVYVFIP-VQHXNPGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime |
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